molecular formula C19H10ClF2N3O4 B5916903 (4-nitrophenyl)(4-pyridinyl)methanone O-(2-chloro-4,5-difluorobenzoyl)oxime

(4-nitrophenyl)(4-pyridinyl)methanone O-(2-chloro-4,5-difluorobenzoyl)oxime

Cat. No. B5916903
M. Wt: 417.7 g/mol
InChI Key: JEPXVYDENRTTHI-HKOYGPOVSA-N
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Description

(4-nitrophenyl)(4-pyridinyl)methanone O-(2-chloro-4,5-difluorobenzoyl)oxime, also known as NPCB, is a chemical compound that has been studied extensively for its potential therapeutic applications. NPCB is a member of the oxime family of compounds, which are known for their ability to reactivate acetylcholinesterase (AChE), an enzyme that is essential for proper nervous system function.

Mechanism of Action

(4-nitrophenyl)(4-pyridinyl)methanone O-(2-chloro-4,5-difluorobenzoyl)oxime works by reactivating AChE, which is an enzyme that is essential for proper nervous system function. AChE is responsible for breaking down the neurotransmitter acetylcholine, which is involved in many important functions such as muscle movement, memory, and learning. Inhibition of AChE can lead to a buildup of acetylcholine, which can cause overstimulation of the nervous system and lead to symptoms such as muscle weakness, respiratory failure, and seizures. (4-nitrophenyl)(4-pyridinyl)methanone O-(2-chloro-4,5-difluorobenzoyl)oxime works by binding to the active site of AChE and reactivating the enzyme, which allows it to break down acetylcholine and restore proper nervous system function.
Biochemical and Physiological Effects:
(4-nitrophenyl)(4-pyridinyl)methanone O-(2-chloro-4,5-difluorobenzoyl)oxime has been shown to have a variety of biochemical and physiological effects. In addition to its ability to reactivate AChE, (4-nitrophenyl)(4-pyridinyl)methanone O-(2-chloro-4,5-difluorobenzoyl)oxime has been shown to have antioxidant and anti-inflammatory effects, which make it a potential candidate for the treatment of neurodegenerative diseases. (4-nitrophenyl)(4-pyridinyl)methanone O-(2-chloro-4,5-difluorobenzoyl)oxime has also been shown to have neuroprotective effects, which can help to prevent cell death and preserve nervous system function.

Advantages and Limitations for Lab Experiments

(4-nitrophenyl)(4-pyridinyl)methanone O-(2-chloro-4,5-difluorobenzoyl)oxime has several advantages for use in lab experiments. It is a highly specific AChE reactivator, which means that it can be used to selectively reactivate AChE without affecting other enzymes or proteins. (4-nitrophenyl)(4-pyridinyl)methanone O-(2-chloro-4,5-difluorobenzoyl)oxime is also relatively stable and has a long shelf life, which makes it a useful tool for researchers. However, (4-nitrophenyl)(4-pyridinyl)methanone O-(2-chloro-4,5-difluorobenzoyl)oxime also has some limitations. It is a complex compound that requires careful synthesis and purification, which can be time-consuming and expensive. Additionally, (4-nitrophenyl)(4-pyridinyl)methanone O-(2-chloro-4,5-difluorobenzoyl)oxime has not been extensively studied in vivo, which limits our understanding of its potential therapeutic applications.

Future Directions

There are several future directions for research on (4-nitrophenyl)(4-pyridinyl)methanone O-(2-chloro-4,5-difluorobenzoyl)oxime. One area of interest is the development of new synthesis methods that are more efficient and cost-effective. Another area of interest is the study of (4-nitrophenyl)(4-pyridinyl)methanone O-(2-chloro-4,5-difluorobenzoyl)oxime in vivo, which will provide important information about its potential therapeutic applications. Additionally, researchers are interested in exploring the use of (4-nitrophenyl)(4-pyridinyl)methanone O-(2-chloro-4,5-difluorobenzoyl)oxime in combination with other compounds to enhance its effectiveness and reduce potential side effects. Overall, (4-nitrophenyl)(4-pyridinyl)methanone O-(2-chloro-4,5-difluorobenzoyl)oxime is a promising compound with a wide range of potential therapeutic applications, and further research is needed to fully understand its potential.

Synthesis Methods

(4-nitrophenyl)(4-pyridinyl)methanone O-(2-chloro-4,5-difluorobenzoyl)oxime can be synthesized using a multistep reaction process. The first step involves the reaction between 4-nitrobenzoyl chloride and 4-pyridinylmethylamine to form (4-nitrophenyl)(4-pyridinyl)methanone. The second step involves the reaction between (4-nitrophenyl)(4-pyridinyl)methanone and 2-chloro-4,5-difluorobenzoyl chloride to form (4-nitrophenyl)(4-pyridinyl)methanone O-(2-chloro-4,5-difluorobenzoyl)oxime. The synthesis process is complex and requires careful attention to detail to ensure that the final product is of high purity and quality.

Scientific Research Applications

(4-nitrophenyl)(4-pyridinyl)methanone O-(2-chloro-4,5-difluorobenzoyl)oxime has been studied for its potential therapeutic applications in a variety of areas, including Alzheimer's disease, Parkinson's disease, and nerve agent poisoning. (4-nitrophenyl)(4-pyridinyl)methanone O-(2-chloro-4,5-difluorobenzoyl)oxime has been shown to be an effective AChE reactivator, which is important for the treatment of nerve agent poisoning. (4-nitrophenyl)(4-pyridinyl)methanone O-(2-chloro-4,5-difluorobenzoyl)oxime has also been shown to have neuroprotective effects, which make it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

IUPAC Name

[(E)-[(4-nitrophenyl)-pyridin-4-ylmethylidene]amino] 2-chloro-4,5-difluorobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H10ClF2N3O4/c20-15-10-17(22)16(21)9-14(15)19(26)29-24-18(12-5-7-23-8-6-12)11-1-3-13(4-2-11)25(27)28/h1-10H/b24-18+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEPXVYDENRTTHI-HKOYGPOVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=NOC(=O)C2=CC(=C(C=C2Cl)F)F)C3=CC=NC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1/C(=N\OC(=O)C2=CC(=C(C=C2Cl)F)F)/C3=CC=NC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H10ClF2N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[(E)-[(4-nitrophenyl)-pyridin-4-ylmethylidene]amino] 2-chloro-4,5-difluorobenzoate

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